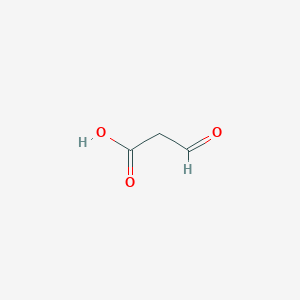

Ácido 3-oxopropanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La metisergida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los alcaloides del cornezuelo del centeno.

Biología: Se investiga por sus efectos sobre la contracción del músculo liso y la liberación de neurotransmisores.

Medicina: Se utiliza ampliamente en obstetricia para controlar la hemorragia posparto y en neurología para el tratamiento de la migraña

Industria: Se utiliza en la industria farmacéutica para la producción de agentes uterotónicos.

Mecanismo De Acción

La metisergida actúa directamente sobre el músculo liso del útero, aumentando el tono, la frecuencia y la amplitud de las contracciones rítmicas. Esta acción está mediada por la unión y el antagonismo del receptor de dopamina D1, lo que lleva a un efecto uterotónico tetánico rápido y sostenido . Además, la metisergida induce vasoconstricción al actuar sobre los receptores alfa-adrenérgicos .

Análisis Bioquímico

Biochemical Properties

3-Oxopropanoic acid plays a significant role in biochemical reactions. It is functionally related to propionic acid and is a conjugate acid of a 3-oxopropanoate . It is an intermediate in several metabolic pathways throughout the cell .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Oxopropanoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a relatively stable compound, but it can decompose under high temperatures .

Transport and Distribution

It is known that it is a relatively stable compound and can dissolve well in water .

Subcellular Localization

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La metisergida se sintetiza a partir de la ergonovina mediante una serie de reacciones químicas. El proceso implica la adición de un grupo metilo al átomo de nitrógeno de la molécula de ergonovina. Esta metilación se logra típicamente utilizando yoduro de metilo en presencia de una base como el hidróxido de sodio .

Métodos de producción industrial

En entornos industriales, la metisergida se produce mediante métodos semisintéticos. El proceso comienza con la extracción de ergonovina de los hongos del cornezuelo del centeno, seguida de su modificación química para producir metisergida. El producto final se purifica mediante cristalización y otras técnicas de separación para garantizar su calidad de grado farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

La metisergida experimenta diversas reacciones químicas, incluyendo:

Oxidación: La metisergida puede oxidarse para formar metisergida N-óxido.

Reducción: La reducción de la metisergida puede producir dihidrometisergida.

Sustitución: La metisergida puede sufrir reacciones de sustitución nucleófila, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como el metóxido de sodio pueden emplearse en reacciones de sustitución.

Principales productos formados

Oxidación: Metisergida N-óxido.

Reducción: Dihidrometisergida.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos similares

Ergonovina: Un alcaloide del cornezuelo del centeno natural con propiedades uterotónicas similares pero menos potente que la metisergida.

Metisergida: Otro derivado del cornezuelo del centeno utilizado en el tratamiento de las migrañas pero con diferentes propiedades farmacocinéticas.

Dihidroergotamina: Se utiliza para el tratamiento de la migraña, similar a la metisergida pero con un mecanismo de acción diferente.

Singularidad

La metisergida es única debido a su alta potencia y rápido inicio de acción en la inducción de las contracciones uterinas. También se distingue por su doble aplicación tanto en obstetricia como en neurología, lo que la convierte en un compuesto versátil en la práctica médica .

Propiedades

IUPAC Name |

3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKURXIZZOAYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239064 | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

926-61-4 | |

| Record name | 3-Oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

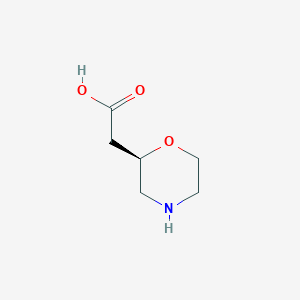

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Oxopropanoic acid?

A1: The molecular formula of 3-Oxopropanoic acid is C3H4O3, and its molecular weight is 88.06 g/mol.

Q2: What spectroscopic data is available for characterizing 3-Oxopropanoic acid and its derivatives?

A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR [, , , , ], and mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) [] and Electrospray Ionization Mass Spectrometry (ESI-MS) [], to characterize 3-Oxopropanoic acid derivatives and their complexes. These techniques provide insights into the molecular structure, functional groups, and interactions of these compounds. [, , , , , ]

Q3: How can 3-Oxopropanoic acid derivatives be synthesized using reactions with terminal alkynes?

A3: 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives readily react with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and triethylamine. This reaction, conducted in N,N-dimethylformamide at room temperature, yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. [, ]

Q4: What is the role of polyphosphoric acid in the synthesis of certain heterocyclic compounds from 3-Oxopropanoic acid derivatives?

A4: Polyphosphoric acid (PPA) acts as a cyclizing agent in synthesizing various heterocyclic compounds, including 2,4-dihydroxyquinoline derivatives and pyrano[3,2-g]chromene-2,8-dione, from corresponding 3-Oxopropanoic acid derivatives. []

Q5: Can 3-Oxopropanoic acid derivatives be used to synthesize compounds with potential pharmaceutical applications?

A5: Yes, researchers have investigated the synthesis of novel thrombin inhibitors utilizing a 1,4-benzoxazine-3(4H)-one scaffold derived from 3-Oxopropanoic acid. One such compound, 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, displayed potent thrombin inhibition (Ki = 2.6 nM) and high selectivity against trypsin and factor Xa. []

Q6: How do certain chiral 3-Oxopropanoic acid derivatives influence proline peptide bond isomerization?

A6: Acyl moieties derived from specific chiral 3-Oxopropanoic acid derivatives, such as (2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid, have demonstrated the ability to influence the cis/trans ratio of the proline peptide bond, favoring the trans conformation. This finding suggests their potential as chiral peptidomimetic building blocks for influencing proline conformation in various molecules. []

Q7: Has any research explored the potential of 3-Oxopropanoic acid derivatives for treating dyslipidemia?

A7: Yes, researchers have investigated a selective thyromimetic compound, KB2115 [(3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid)], derived from 3-Oxopropanoic acid for its potential in treating dyslipidemia. In human studies, KB2115 effectively lowered total and LDL cholesterol levels while stimulating bile acid synthesis without causing noticeable cardiac side effects. These findings suggest the potential of selective thyromimetics like KB2115 as therapeutic agents for dyslipidemia and potentially atherosclerosis. []

Q8: What is known about the formation of 3-Oxopropanoic acid derivatives in the atmosphere and their contribution to secondary organic aerosol (SOA) formation?

A8: Atmospheric modeling studies using the Master Chemical Mechanism (MCM) and the Chemical Aqueous-Phase Radical Mechanism (CAPRAM) suggest that 3-Oxopropanoic acid itself, along with other related compounds like glyoxylic, oxalic, and malonic acid, contribute significantly to SOA formation. These compounds are primarily generated through the aqueous oxidation of precursor compounds like glyoxal, hydrated glyoxylic acid, nitro 2-oxopropanoate, and hydrated 3-oxopropanoic acid. The study highlights the significant role of aqueous-phase chemical processes in the formation of these multifunctional carboxylic acids in the atmosphere. [, ]

Q9: Have any studies explored the microbial catabolism of 3-Oxopropanoic acid derivatives like acetovanillone and acetosyringone for potential biotechnological applications?

A9: Yes, research has identified the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone and acetosyringone. This discovery opens up possibilities for utilizing these genes in biotechnological applications, such as converting these compounds into valuable chemicals like cis,cis-muconic acid. This approach could contribute to more sustainable and efficient chemical production from lignin. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)